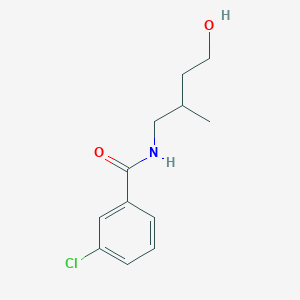
3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide is an organic compound with the molecular formula C12H16ClNO2 It is a benzamide derivative, which means it contains a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide typically involves the condensation of 3-chlorobenzoic acid with 4-hydroxy-2-methylbutylamine. This reaction can be catalyzed by various agents, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . The reaction is carried out under mild conditions, making it an efficient and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives like this compound often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-chloro-N-(4-oxo-2-methylbutyl)benzamide.
Reduction: Formation of 3-chloro-N-(4-hydroxy-2-methylbutyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
- 4-chloro-2-hydroxy-N-(3-methylbutyl)benzamide
Uniqueness
3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxyl and amide functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide |
InChI |
InChI=1S/C12H16ClNO2/c1-9(5-6-15)8-14-12(16)10-3-2-4-11(13)7-10/h2-4,7,9,15H,5-6,8H2,1H3,(H,14,16) |
InChI Key |
NVGQALCBZQMQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)CNC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















